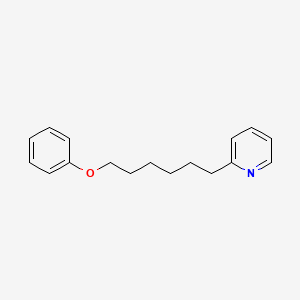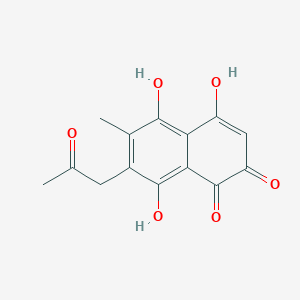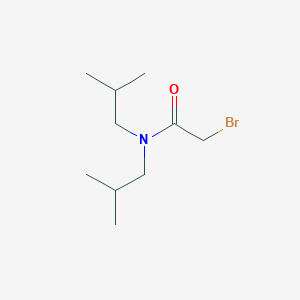![molecular formula C13H11NO5 B14298648 5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole CAS No. 112616-82-7](/img/structure/B14298648.png)
5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The compound also contains a benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
The synthesis of 5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with nitroethane in the presence of a base to form the nitroalkene intermediate. This intermediate is then subjected to a cyclization reaction with catechol in the presence of an acid catalyst to form the benzodioxole ring system. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts like palladium on carbon or chemical reducing agents such as sodium borohydride, leading to the formation of amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Mécanisme D'action
The mechanism of action of 5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan and benzodioxole moieties may also contribute to the compound’s biological activity by interacting with enzymes and receptors involved in various biochemical pathways .
Comparaison Avec Des Composés Similaires
5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole can be compared with other similar compounds, such as:
Furan-2-carbaldehyde: A simpler furan derivative used as a starting material in the synthesis of more complex compounds.
2,5-Furandicarboxylic acid: A furan derivative used in the production of bio-based polymers.
Benzofuran: A compound with a similar fused ring system but different biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which impart distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
112616-82-7 |
|---|---|
Formule moléculaire |
C13H11NO5 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
5-[1-(furan-2-yl)-2-nitroethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C13H11NO5/c15-14(16)7-10(11-2-1-5-17-11)9-3-4-12-13(6-9)19-8-18-12/h1-6,10H,7-8H2 |
Clé InChI |
BYTYYHMMJYIQNJ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)


![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)

![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)

![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)[4-(octyloxy)phenyl]methanone](/img/structure/B14298614.png)

